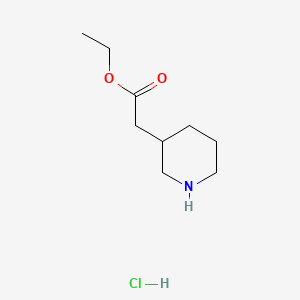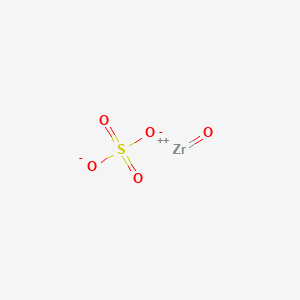![molecular formula C64H94N12O18 B579293 bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate CAS No. 17914-11-3](/img/structure/B579293.png)
bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Typical reagents used in such syntheses might include coupling agents like EDCI or DCC for peptide bond formation, protecting groups like Boc or Fmoc for amino acids, and chiral catalysts for stereoselective reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of automated peptide synthesizers, large-scale chromatography for purification, and rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially at the phenoxazine moiety.
Reduction: Possibly at the carbonyl groups.
Substitution: Likely at the amino groups or the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a chiral catalyst in asymmetric synthesis.
Biology
In biology, it might serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials or as a component in specialized chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
Peptides: Similar in terms of peptide bonds and chiral centers.
Phenoxazines: Similar in terms of the phenoxazine moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which might confer unique biological or chemical properties compared to other similar compounds.
特性
CAS番号 |
17914-11-3 |
|---|---|
分子式 |
C64H94N12O18 |
分子量 |
1319.522 |
IUPAC名 |
bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C64H94N12O18/c1-17-31(7)46(69-55(82)43(65)35(11)77)59(86)75-25-19-21-38(75)57(84)71(13)27-40(79)73(15)50(29(3)4)63(90)93-61(88)37-24-23-33(9)53-48(37)68-49-42(45(67)52(81)34(10)54(49)92-53)62(89)94-64(91)51(30(5)6)74(16)41(80)28-72(14)58(85)39-22-20-26-76(39)60(87)47(32(8)18-2)70-56(83)44(66)36(12)78/h23-24,29-32,35-36,38-39,43-44,46-47,50-51,77-78H,17-22,25-28,65-67H2,1-16H3,(H,69,82)(H,70,83)/t31-,32-,35+,36+,38-,39-,43-,44-,46+,47+,50-,51-/m0/s1 |
InChIキー |
SFKKCLFOTXXBEJ-CXJBVFDYSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)









![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
